N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(14-6-7-16-17(12-14)22-25-21-16)20-13-19(8-10-24-11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXLVLQZNGGQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: This can be achieved by reacting 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.
Introduction of the Phenyloxan Moiety: The phenyloxan group can be introduced through a nucleophilic substitution reaction, where a suitable oxirane derivative reacts with a phenyl group.
Coupling of the Two Moieties: The final step involves coupling the benzothiadiazole core with the phenyloxan moiety using a suitable coupling agent, such as carbodiimide, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxid
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure
The compound belongs to the class of benzothiadiazoles, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Studies have indicated that derivatives of benzothiadiazole possess significant biological activities, including anticancer and antimicrobial properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induces apoptosis and inhibits cell proliferation |
| A549 (Lung) | 0.52 | Disrupts tubulin dynamics |
| SK-MEL-2 (Melanoma) | 4.27 | Inhibits growth through cell cycle arrest |
These findings suggest that the compound may interact with cellular mechanisms that regulate growth and apoptosis.
Structure-Activity Relationship (SAR)
The biological efficacy of benzothiadiazole derivatives often correlates with specific structural features. The presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity by stabilizing the compound's interaction with target proteins involved in tumor growth.
Key Findings from SAR Studies
- Substituents : The nature of substituents on the benzothiadiazole ring significantly influences cytotoxicity.
- Hydrophobic Interactions : Compounds with hydrophobic groups tend to exhibit higher binding affinity to target enzymes.
- Functional Groups : The introduction of nitro or halogen groups has been associated with increased potency against various cancer cell lines.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on MCF-7 Cells :
- Researchers observed that treatment with the compound led to a significant reduction in cell viability.
- Mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Histological analysis revealed increased apoptosis in tumor tissues.
Scientific Research Applications
Unfortunately, information regarding specific applications of the compound N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is limited within the provided search results. However, the available data does offer some insight into the properties and potential uses of related compounds, which can help infer possible applications.
Understanding Benzothiadiazoles
- Electron-Accepting Properties: Benzothiadiazole is noted as a strong electron-accepting molecular fragment . When fused with thiazole donor-acceptor dyes, it has been used to create near-infrared fluorescence .
Related Compounds and Potential Applications
- 2-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide: This compound is available for purchase, suggesting its use as a chemical reagent or intermediate in synthesis.
- 4-(1,3-benzothiazol-2-yl)-N-methylaniline: This compound's information is available on PubChem, providing details on its structure, chemical properties, and identifiers. It is listed with synonyms and computed descriptors, which are helpful for identification and research purposes .
- N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide: Similar to the previous compound, detailed information including structure, chemical names, and properties can be found on PubChem .
Potential Applications Based on Functional Groups and Analogues
Given the structural components and the properties of related compounds, this compound might find applications in:
- Fluorescent Materials: Due to the electron-accepting properties of benzothiadiazoles, the compound could be used in creating fluorescent materials, particularly in the near-infrared region .
- Chemical Research: As a synthetic intermediate, it can be used in the synthesis of more complex molecules for various research applications.
- Pharmaceutical Research: The presence of benzothiadiazole and phenyloxane moieties suggests potential applications in medicinal chemistry. These compounds might be investigated for their biological activities .
- Material Science: Given that benzothiadiazoles can modify electronic properties, the compound may be useful in material science for creating new polymers or modifying existing ones .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The 4-phenyloxane group provides a rigid, bulky substituent compared to simpler alkyl chains (e.g., methyl or ethyl in ), which may reduce metabolic degradation .
Hypothesized Activity of Target Compound :
- The benzothiadiazole core may confer stronger DNA intercalation or kinase inhibition compared to thiazole-based analogs .
- The 4-phenyloxane group could mitigate rapid clearance observed in smaller heterocycles (e.g., triazoles in ) due to increased lipophilicity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
